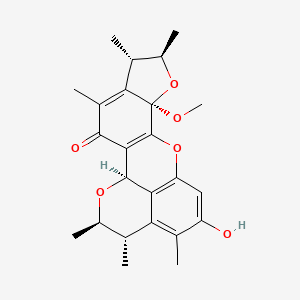

penicitrinol B

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H28O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(1R,6S,7R,9R,17S,18R)-14-hydroxy-9-methoxy-4,6,7,15,17,18-hexamethyl-8,11,19-trioxapentacyclo[10.7.1.02,10.05,9.016,20]icosa-2(10),4,12(20),13,15-pentaen-3-one |

InChI |

InChI=1S/C24H28O6/c1-9-13(5)28-22-18-16(8-15(25)11(3)17(9)18)29-23-19(22)21(26)12(4)20-10(2)14(6)30-24(20,23)27-7/h8-10,13-14,22,25H,1-7H3/t9-,10-,13-,14-,22-,24-/m1/s1 |

InChI Key |

YWUROUQKOJZPEJ-ZPLCETTNSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2C3=C(C=C(C(=C13)C)O)OC4=C2C(=O)C(=C5[C@]4(O[C@@H]([C@H]5C)C)OC)C)C |

Canonical SMILES |

CC1C(OC2C3=C(C=C(C(=C13)C)O)OC4=C2C(=O)C(=C5C4(OC(C5C)C)OC)C)C |

Synonyms |

penicitrinol B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Penicitrinol B

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the planar structure of penicitrinol B. Analysis of one-dimensional (1D) NMR spectra, including proton (¹H) and carbon-13 (¹³C) data, reveals the chemical environment of each atom in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular framework. The structure of this compound was confirmed by comparing its detailed NMR data with those reported in the foundational 2008 study by Lu et al. mdpi-res.comresearchgate.net

Table 1: NMR Spectroscopic Data for this compound

This table is based on data reported for this compound. The specific chemical shifts (δ) are measured in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Atom No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J) |

| Data derived from foundational spectroscopic analysis by Lu et al. (2008). | Data derived from foundational spectroscopic analysis by Lu et al. (2008). | Data derived from foundational spectroscopic analysis by Lu et al. (2008). |

Note: The specific numerical data from the original publication were not available in the searched resources. The table structure is provided for illustrative purposes based on standard reporting for such compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique used to determine the precise molecular weight and elemental composition of a compound. researchgate.net For this compound, HRMS analysis provides an exact mass measurement, which is used to calculate its unique molecular formula with a high degree of confidence. nih.gov This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool in the identification of new natural products. researchgate.net The molecular formula for this compound was established through HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). nih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Reported Data |

| Molecular Formula | C₂₄H₂₈O₈ |

| Mass Spectrometry Technique | HRESIMS |

| Measured Mass [M+H]⁺ | Data reported by Lu et al. (2008) |

| Calculated Mass [M+H]⁺ | Data reported by Lu et al. (2008) |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral compound. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). While ECD has been successfully used to determine the absolute stereochemistry of many related citrinin (B600267) derivatives, including penicitrinol H and I, a specific ECD analysis for this compound has not been reported in the reviewed literature. The absolute configuration of many of these complex dimers often remains undefined without such analysis.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute stereochemistry. The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. While this method provides unambiguous structural proof, its application is entirely dependent on the ability to grow suitable crystals of the target compound, which can be a significant challenge. For many related citrinin derivatives and other complex natural products, X-ray crystallography has been the gold standard for structural confirmation. However, based on available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported.

Biological Activity Spectrum and Mechanistic Studies of Penicitrinol B

Antioxidant Activity Investigations of Penicitrinol B

This compound has been evaluated for its antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netscispace.com This widely used method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. medcraveonline.comnih.gov The reduction of the DPPH radical is measured by a decrease in absorbance at approximately 517 nm, which corresponds to a color change from violet to yellow. medcraveonline.comnih.gov

In one study, this compound, isolated from the halotolerant fungus Penicillium citrinum B-57, demonstrated antioxidant activity against DPPH radicals with an IC₅₀ value of 10.6 μM. researchgate.net The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This finding suggests that this compound possesses notable radical scavenging capabilities.

Cell-Based Bioactivity Studies of this compound

The cytotoxic effects of this compound have been investigated against a panel of human cancer cell lines. In a study, this compound was evaluated for its activity against P388 (murine leukemia), A-549 (human lung carcinoma), BEL-7402 (human hepatoma), and HL-60 (human promyelocytic leukemia) cells. The results indicated that this compound did not exhibit significant cytotoxicity against these cell lines, with IC₅₀ values greater than 50 mmol L⁻¹. scielo.br Further research is needed to determine its effects on other cell lines such as MCF-7 (human breast adenocarcinoma).

Ferroptosis Inhibition by this compound and Associated Molecular Mechanisms (e.g., RSL3-induced ferroptosis, reduction of lipid peroxidation, modulation of heme oxygenase 1 (HMOX1) expression)

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. mdpi.comoaepublish.com It can be induced by compounds like RSL3, which inhibits glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. aginganddisease.orgdovepress.com The process of ferroptosis is associated with increased lipid peroxidation and can be modulated by various cellular pathways, including the expression of heme oxygenase 1 (HMOX1), an enzyme that can be induced by oxidative stress. mdpi.comnih.gov While the direct effects of this compound on ferroptosis, RSL3-induced cell death, lipid peroxidation, and HMOX1 expression have not been explicitly detailed in the provided search results, its demonstrated antioxidant activity suggests a potential role in modulating such oxidative stress-related cell death pathways. Further investigation is required to elucidate the specific mechanisms of this compound in the context of ferroptosis.

Antimicrobial Activity Evaluations of this compound

The antimicrobial properties of this compound have been assessed against several bacterial strains. One study reported that this compound, along with other related compounds, did not show inhibitory activity against Streptomyces 85E in a halo formation inhibition assay when tested at a concentration of 20 mg/disk. scielo.br

Further research has explored its activity against other bacteria. For instance, penicitrinol J, a related compound, exhibited moderate growth inhibition against Bacillus subtilis and Bacillus megaterium with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for both, and weak activity against Staphylococcus aureus with an MIC of 64 µg/mL. mdpi.com It also showed moderate activity against Mycobacterium smegmatis with an MIC of 32 µg/mL. mdpi.com However, the specific antibacterial activity of this compound against these strains requires more direct investigation.

Enzyme Inhibition Studies of this compound

This compound has been the subject of targeted investigations to determine its potential as an enzyme inhibitor. These studies have primarily focused on its interaction with cholinesterases, which are relevant to neurodegenerative diseases, and its comparative activity against enzymes like topoisomerase IIα, a key target in cancer therapy.

Cholinesterase Enzyme Inhibition Potential (Acetylcholinesterase and Butyrylcholinesterase)

The potential of this compound as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been explored through computational molecular docking studies. nih.govnih.gov These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. nih.gov

In a 2023 study investigating metabolites from the endophytic fungus Aspergillus niveus, this compound was identified as a promising candidate for cholinesterase inhibition based on its predicted binding affinity. nih.govnih.govresearchgate.net While the compound was not isolated for direct enzymatic assays, molecular docking simulations were performed to estimate its interaction with the active sites of both AChE and BuChE. mdpi.com The results indicated that this compound demonstrated favorable binding scores for both enzymes. nih.govresearchgate.net

The study calculated the binding scores, which represent the binding energy in kcal/mol, for several compounds. This compound showed a better binding score for AChE compared to BuChE. nih.govnih.gov These computational findings suggest that this compound possesses the necessary structural features for cholinesterase inhibition, though the authors note that isolation and direct bioassays are required to confirm this potential. mdpi.com

| Compound | Binding Score (AChE) (kcal/mol) | Binding Score (BuChE) (kcal/mol) |

|---|---|---|

| This compound | -9.50 | -8.02 |

| Varioxiranol G | -9.76 | -10.36 |

| Dicitrinol A | -8.53 | -7.98 |

| Asterriquinone CT5 | -8.02 | -8.25 |

| Co-crystallized Inhibitor (Reference) | between -7.89 and 7.82 |

Comparative Analysis of this compound with Related Citrinin (B600267) Derivatives as Enzyme Inhibitors (e.g., Topoisomerase IIα inhibitors)

DNA topoisomerase IIα is a crucial enzyme for DNA replication and a validated target for anticancer drugs. cas.cnsci-hub.se Research into citrinin derivatives has revealed that specific structural features are essential for inhibitory activity against this enzyme. nih.gov

A comparative analysis of fifteen citrinin derivatives, including this compound, was conducted to evaluate their in vitro antitumor effects, which are often linked to topoisomerase IIα inhibition. sci-hub.se The study revealed a stark difference in activity based on the chemical structure of the derivatives. Compounds such as tricitrinol B, which possess a pyran ring A system, displayed potent cytotoxicity against various tumor cell lines with IC₅₀ values in the low-micromolar range. sci-hub.seresearchgate.net Further investigation confirmed that tricitrinol B functions as a topoisomerase IIα poison, inducing DNA damage and cell apoptosis. cas.cnnih.govresearchgate.net

In contrast, this compound, which has a furan (B31954) ring A system, exhibited no significant cytotoxicity (IC₅₀ > 10 μM) in the tested cancer cell lines. sci-hub.se This lack of activity suggests that this compound is not an effective topoisomerase IIα inhibitor. The study concluded that the pyran ring A system in Diels-Alder coupled citrinin dimers or trimers is essential for their cytotoxic and, by extension, their topoisomerase IIα inhibitory activity. sci-hub.se this compound and other derivatives with a furan ring system were found to be inactive. sci-hub.se

| Compound | Core Structural Feature | Cytotoxicity (IC₅₀) vs. HL60 Cell Line (μM) | Inferred Topoisomerase IIα Inhibition |

|---|---|---|---|

| This compound | Furan Ring A System | > 10 | Inactive |

| Tricitrinol B | Pyran Ring A System | 1.58 ± 0.05 | Active (Poison) |

Synthetic Approaches and Analogue Design for Penicitrinol B

Total Synthesis Strategies for Penicitrinol B and Structurally Related Scaffolds

The total synthesis of this compound has not been reported in scientific literature to date. However, the synthetic strategies developed for other structurally complex meroterpenoids provide a conceptual framework for how such a molecule could be constructed. These approaches often involve building key structural motifs of the meroterpenoid family, such as drimane (B1240787) or androstane (B1237026) skeletons, and coupling them with polyketide-derived aromatic units. researchgate.netmdpi.com

Key strategies employed in the synthesis of related meroterpenoid scaffolds include:

Convergent Synthesis: This approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then joined together in the later stages. For marine meroterpenoids like (-)-pelorol, a common strategy is the coupling of a drimanyl derivative with a substituted arene compound, followed by an intramolecular cyclization (e.g., Friedel–Crafts reaction) to form the complete core structure. mdpi.com

Biomimetic Polyene Cyclization: Inspired by the natural biosynthetic pathways, this strategy utilizes a linear polyene precursor attached to an aromatic unit. An enantioselective protonation or epoxidation can trigger a cascade of cyclization reactions to form the fused ring systems characteristic of meroterpenoids like (+)-hongoquercin A and B. nih.gov This method efficiently constructs multiple stereocenters in a single step.

Hybrid Chemoenzymatic and Radical-Based Methods: A modern approach combines the high selectivity of enzymes with the versatility of radical chemistry. For instance, a P450 enzyme can be used for the specific C–H oxidation of a terpene precursor like sclareolide (B1681565) to install a hydroxyl group at a key position. springernature.com This enzymatically generated intermediate can then be elaborated using radical-based reactions to build the final meroterpenoid structure. springernature.com This hybrid strategy has been used to create a variety of oxidized meroterpenoids in a modular fashion. springernature.com

| Synthetic Strategy | Key Reactions | Target Scaffold Example | Reference |

|---|---|---|---|

| Convergent Synthesis | Coupling of drimanyl and arene units; Friedel–Crafts cyclization | (-)-Pelorol | mdpi.com |

| Biomimetic Polyene Cyclization | Enantioselective protonation or epoxidation; Cationic cyclization cascade | (+)-Hongoquercin A/B | nih.gov |

| Hybrid Chemoenzymatic/Radical | Enzymatic C–H oxidation (P450); Radical-based bond formation | Oxidized Diterpene Meroterpenoids | springernature.com |

Semisynthesis and Derivatization Approaches for this compound Analogues

Semisynthesis, which uses a readily available natural product as a starting material for chemical modification, is a powerful tool for producing novel analogues that are difficult to access through total synthesis. wikipedia.org Given that this compound can be isolated from fungal sources like Penicillium citrinum, it serves as a potential starting point for creating a library of new derivatives. researchgate.net

While specific semisynthetic studies on this compound are not documented, derivatization is a common practice for this class of compounds, primarily for structural confirmation. For example, esterification of hydroxyl groups is a frequently used technique. The reaction of isolated meroterpenoids with reagents like p-bromobenzoylchloride converts hydroxyl groups into p-bromobenzoate esters. uni-duesseldorf.de This modification is often performed not to alter bioactivity, but to introduce a heavy atom that facilitates single-crystal X-ray diffraction analysis, thereby confirming the absolute stereochemistry of the molecule. uni-duesseldorf.de Similarly, other chemical derivatizations have been employed to help establish the complex structures of newly discovered meroterpenoids. muhn.edu.cn These fundamental chemical transformations could be adapted to generate novel analogues of this compound for biological screening.

| Derivatization Method | Reagent Example | Primary Purpose in Studies | Reference |

|---|---|---|---|

| Esterification | p-Bromobenzoylchloride | Formation of a crystalline derivative for X-ray crystallography | uni-duesseldorf.de |

| Marfey's Analysis | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Determination of absolute configuration of amino acid components | uni-duesseldorf.de |

Rational Design and Chemical Modification Strategies for Modulating Bioactivity

Rational design of new this compound analogues hinges on understanding the relationship between the chemical structure and biological activity (Structure-Activity Relationship, SAR). Studies on related citrinin (B600267) dimers and trimers provide crucial insights that can guide the modification of the this compound scaffold.

Research on a series of citrinin derivatives has demonstrated that specific structural features are essential for their cytotoxic effects against tumor cells. acs.org A key finding is that the integrity of the six-membered ring A system is critical for the cytotoxicity of active citrinin dimers and trimers. acs.org This suggests that modifications to this part of the this compound molecule should be approached with caution to retain desired bioactivity.

Furthermore, novel and complex skeletons derived from citrinin have shown promise as lead compounds for drug development. For instance, penicitrinine A, an alkaloid with a unique spiro skeleton biosynthesized from citrinin and tetramic acid derivatives, has been identified as a potential lead for developing anticancer agents. mdpi.com Similarly, an unprecedented citrinin trimer, tricitrinol B, was found to exhibit potent cytotoxicity by acting as a topoisomerase IIα poison, a mechanism distinct from many other citrinin derivatives. acs.org This highlights that dimerization or trimerization can lead to novel mechanisms of action. These findings support a strategy where the core scaffold of this compound is used as a template for creating more complex oligomers or for modifications that maintain the essential ring A system while altering other peripheral functional groups to enhance potency or selectivity. The structural diversity of meroterpenoids often correlates with their mode of action, providing a rich field for discovering new therapeutic agents. mdpi.com

| Compound Class | Key Structural Feature | Impact on Bioactivity | Reference |

|---|---|---|---|

| Citrinin Dimers/Trimers | Intact six-membered ring A system | Essential for cytotoxicity | acs.org |

| Penicitrinine A | Unique spiro skeleton | Identified as a potential anticancer lead compound | mdpi.com |

| Tricitinol B | Unprecedented trimeric citrinin structure | Functions as a topoisomerase IIα poison | acs.org |

Structure Activity Relationship Sar Studies of Penicitrinol B and Citrinin Derivatives

Identification of Key Structural Features for Biological Activity in Penicitrinol B

This compound is a dimeric derivative of citrinin (B600267), belonging to a class of compounds with a furopyranoxanthene core structure. ebi.ac.uk The biological activity of this compound and related citrinin dimers is intrinsically linked to specific structural features. A critical element for the cytotoxicity observed in some active citrinin dimers and trimers is the presence of a pyran ring A system. sci-hub.se

In contrast, other citrinin dimers, such as dicitrinin A, have shown moderate cytotoxic effects. acs.org The variation in activity among dimers points to the importance of the specific arrangement and type of substituents on the core structure. The dimerization pattern, resulting from a Diels-Alder type reaction between two citrinin monomers, creates the complex polycyclic system of this compound, and slight modifications to this core or its peripheral groups can significantly alter the biological outcome. sci-hub.se

Impact of Stereochemistry on Bioactivity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of citrinin derivatives. The specific spatial orientation of substituents can be a critical determinant for both the potency and selectivity of the compound's effects. nih.gov

For this compound, its defined absolute configuration is (2R,3S,5bR,7R,8S,12bR)-10-hydroxy-12b-methoxy-2,3,4,7,8,9-hexamethyl-2,3,5b,7,8,12b-hexahydro-5H-furo[3,2-c]pyrano[4,3,2-kl]xanthen-5-one. ebi.ac.uk This precise arrangement is responsible for its observed biological activities.

Studies on related compounds have reinforced the importance of stereochemistry. For example, a comparative SAR analysis of certain citrinin derivatives revealed that substituents like an α-hydrogen and a β-hydroxyl group were critical factors for target selectivity, indicating that the spatial orientation directly influences the molecule's interaction with its biological targets. nih.gov The stereochemical configuration was also found to significantly influence the cytotoxicity of azafluorone derivatives from Penicillium, further highlighting this principle. nih.gov Therefore, any change in the stereocenters of this compound would likely lead to a different bioactivity profile.

Influence of Dimerization and Trimerization on Biological Activity

The degree of polymerization—whether the base citrinin unit exists as a monomer, dimer, or trimer—has a profound impact on biological activity. Comparing these different forms reveals a clear structure-activity relationship. sci-hub.se

Citrinin, the monomer, is a well-known mycotoxin that can interfere with mitochondrial electron transport and induce apoptosis. sci-hub.se Dimerization, which leads to compounds like this compound, can alter this activity profile significantly. While some Diels-Alder type dimers, including this compound, were found to lack significant in vitro cytotoxicity in several tumor cell lines, other dimeric forms exhibit moderate activity. sci-hub.seacs.org this compound, for example, shows notable antioxidant activity, which is a different profile from its monomeric precursor. researchgate.net

The formation of trimers, such as tricitrinol B, can lead to a dramatic increase in cytotoxicity. Tricitrinol B displayed potent cytotoxicity across numerous tumor cell lines with IC50 values in the low-micromolar range (1–10 µM) and was identified as a novel topoisomerase IIα poison. sci-hub.se This demonstrates that trimerization can introduce new and potent biological activities not seen in the monomer or certain dimers. The six-membered pyran ring 'A' system is considered essential for the cytotoxic activity of both active dimers and trimers. sci-hub.se

| Compound | Polymerization State | Reported Biological Activity | Reference |

|---|---|---|---|

| Citrinin | Monomer | Mycotoxic; interferes with mitochondrial electron transport; induces apoptosis. | sci-hub.se |

| This compound | Dimer | Antioxidant (DPPH radical scavenger); inhibits lipid peroxidation; generally low cytotoxicity. | acs.orgresearchgate.netresearchgate.net |

| Tricitrinol B | Trimer | Potent cytotoxicity against 17 tumor cells (IC50 1-10 µM); Topoisomerase IIα poison. | sci-hub.se |

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry provides powerful tools for investigating the structure-activity relationships of complex natural products like this compound at a molecular level. youtube.comstackexchange.com These methods allow researchers to build three-dimensional models of molecules and simulate their interactions with biological targets, offering insights that can be difficult to obtain through experimental methods alone. By calculating properties such as molecular orbitals, charge distributions, and binding energies, computational approaches can help explain why certain structural features are essential for biological activity and predict the effects of structural modifications. youtube.comscielo.org.mx

Molecular Docking Studies and Binding Site Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or DNA, to form a stable complex. scirp.orgnih.gov This method has been applied to this compound and its analogs to elucidate their mechanisms of action.

For instance, molecular docking studies with this compound indicated a binding affinity of -9.50 kcal/mol for a cholinesterase enzyme, suggesting a potential role as a cholinesterase inhibitor. uq.edu.audntb.gov.ua This demonstrates how docking can identify potential biological targets for a natural product.

Furthermore, computational analysis was instrumental in understanding the potent anticancer activity of the citrinin trimer, tricitrinol B. sci-hub.se Molecular docking studies indicated that tricitrinol B functions as an intercalating topoisomerase IIα poison. The modeling showed it stabilizing the topoisomerase IIα/DNA complex, thereby inhibiting the enzyme's activity and inducing DNA damage. sci-hub.se This use of molecular docking provides a clear example of how binding site analysis can reveal the precise mechanism underlying the enhanced biological activity observed with trimerization.

| Compound | Biological Target | Docking Score / Finding | Reference |

|---|---|---|---|

| This compound | Cholinesterase | Binding Affinity: -9.50 kcal/mol | uq.edu.audntb.gov.ua |

| Tricitrinol B | Topoisomerase IIα/DNA Complex | Functions as an intercalating agent, stabilizing the complex. | sci-hub.se |

| Cyclopiumolides A and B | PARP1 (PDB: 4RV6) | Showed preferential binding affinity. | nih.gov |

Conclusion and Future Research Directions

Synthesis of Current Research Understanding of Penicitrinol B

This compound is a naturally occurring chemical compound classified as a citrinin (B600267) dimer. acs.org Current research has primarily focused on its isolation, structural elucidation, and initial bioactivity screening. It was first isolated from the halotolerant fungal strain Penicillium citrinum B-57, which was obtained from sediments in the Jilantai salt field. acs.orgresearchgate.net The structure of this compound was determined using spectroscopic and chemical methods. acs.org

Initial biological investigations have revealed that this compound possesses antioxidative properties. acs.orgresearchgate.net Specifically, it has demonstrated the ability to scavenge DPPH radicals, with studies reporting IC50 values. acs.org In addition to its antioxidant effects, this compound has been identified as having cytotoxic activity. mdpi.comresearchgate.net Research has shown it to be effective against the MCF-7 human breast cancer cell line. mdpi.com this compound is one of several related citrinin derivatives isolated from Penicillium species, a genus known for producing a wide array of bioactive secondary metabolites, including polyketides. researchgate.netresearchgate.net These fungi are recognized for their potential in agricultural, biotechnological, and pharmaceutical applications. researchgate.net

The compound is often isolated alongside other known citrinin derivatives, such as pennicitrinone A, penicitrinol A, and citrinin itself. acs.orgresearchgate.net The study of these related compounds provides a broader context for understanding the chemical diversity within this family of mycotoxins. walshmedicalmedia.comnih.gov

Table 1: Known Biological Activities of this compound

| Activity | Details | Source Organism | Reference |

| Antioxidant | Scavenging of DPPH radicals | Penicillium citrinum B-57 | acs.orgresearchgate.net |

| Cytotoxic | Activity against MCF-7 cell line | Penicillium citrinum SCSIO 41017 | mdpi.com |

Identification of Remaining Research Gaps and Unexplored Avenues

Despite its discovery and initial characterization, significant research gaps remain in the understanding of this compound. The full extent of its biological activity profile is largely unexplored. While initial studies have confirmed antioxidant and specific cytotoxic effects, its potential antimicrobial, antiviral, or anti-inflammatory properties have not been thoroughly investigated. acs.orgmdpi.com Other citrinin derivatives have shown modest cytotoxic and weak antimicrobial activities, suggesting that this compound may possess a broader range of bioactivities worth exploring. nih.gov

The biosynthetic pathway of this compound has been postulated to derive from the polyketide pathway, similar to other citrinin derivatives, but the specific enzymatic steps and genetic underpinnings remain to be elucidated. acs.org Understanding its biosynthesis could enable bio-engineering approaches to improve yields or generate novel analogues.

Furthermore, research into its mechanism of action at a molecular level is required. For its known cytotoxic and antioxidant activities, the specific cellular targets and signaling pathways it modulates are unknown. Structure-activity relationship (SAR) studies are also lacking; such studies would be invaluable for identifying the key functional groups responsible for its biological effects and for guiding the synthesis of more potent derivatives. The investigation of secondary metabolites from microorganisms in unique ecological niches, like marine environments, may also reveal new analogues or bioactivities. nih.gov

Future Perspectives on the Academic and Biotechnological Significance of this compound

This compound holds potential significance for both academic research and future biotechnological applications. As a bioactive natural product, it represents a valuable lead compound for drug discovery programs, particularly in oncology and diseases related to oxidative stress. acs.orgmdpi.com The genus Penicillium is already a well-established source of therapeutically important molecules, and this compound adds to this repertoire. researchgate.netamazon.com

In academia, this compound can serve as a chemical probe to investigate biological pathways. Its cytotoxic activity against specific cancer cell lines makes it a useful tool for studying cell death mechanisms and identifying potential new drug targets. mdpi.com The exploration of its biosynthesis could provide new insights into the metabolic capabilities of halotolerant fungi and the evolution of secondary metabolite gene clusters.

From a biotechnological perspective, optimizing the fermentation conditions of Penicillium citrinum or employing synthetic biology techniques could lead to the large-scale production of this compound for further development. amazon.com The development of microbial biotechnology is increasingly focused on harnessing the chemical diversity of fungi like Penicillium for novel applications in medicine and industry. amazon.commdpi.com As biotechnology advances, compounds like this compound may become more accessible and economically viable to produce, potentially displacing some traditional agricultural or chemical sources for certain applications. dni.gov There is also a growing interest in using endophytic fungi to produce novel bioactive compounds, which represents another avenue for discovering this compound-related molecules. researchgate.netresearchgate.net

Proposed Methodological Advancements for Comprehensive this compound Research

To close the existing research gaps and fully realize the potential of this compound, several methodological advancements can be employed.

Advanced Cultivation and Production Techniques: Implementing co-culture or mixed fermentation strategies could stimulate the production of this compound or lead to the discovery of new, structurally related analogues. researchgate.net The interaction between different microbial species can activate silent biosynthetic gene clusters. researchgate.net Applying the "one strain many compounds" (OSMAC) approach, which involves systematically altering culture parameters, could also enhance production and chemical diversity. mdpi.com

Metabolomics and Genomics: A comprehensive metabolomic analysis, using techniques like LC-MS/MS, would provide a detailed profile of the secondary metabolites produced by Penicillium citrinum under various conditions. researchgate.net This can be coupled with genomic and transcriptomic analyses to identify the biosynthetic gene cluster responsible for this compound production and to understand its regulation.

High-Throughput Screening and Mechanistic Studies: Employing high-throughput screening platforms would allow for the rapid evaluation of this compound against a wide range of biological targets, including various cancer cell lines, microbial pathogens, and enzyme panels. Subsequent molecular docking studies could help predict its binding affinity to specific protein targets. mdpi.com

Advanced Formulation and Delivery: For potential therapeutic applications, research into novel formulation strategies, such as the synthesis of silver nanoparticles (AgNPs) using fungal extracts, could enhance the bioavailability and efficacy of this compound. researchgate.net Endophytic fungi are being explored as promising entities for nanoparticle synthesis, which could be tailored for potent therapeutic effects. researchgate.net

Standardized Research Protocols: Adopting robust and standardized study designs, such as those used in preclinical and clinical research, will be crucial for generating valid and reproducible data on the efficacy and mechanisms of this compound. nih.gov This includes clear definitions of controls, endpoints, and statistical analysis methods. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are most reliable for structural elucidation of penicitrinol B and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) combined with High-Resolution Mass Spectrometry (HR-ESI-MS) is essential for determining planar structures. For stereochemical assignments, NOESY correlations and comparative optical rotation analysis with known analogs (e.g., penicitrinol C/F) are critical. Absolute configurations may require X-ray crystallography or biosynthetic pathway comparisons .

- Example : Penicitrinol L (a related compound) was structurally resolved using NOESY correlations between H-1/H-4/H-11 and H-3/H-12, alongside optical rotation comparisons .

Q. How can researchers validate the reproducibility of this compound isolation from Penicillium citrinum?

- Methodological Answer : Follow standardized protocols for fungal fermentation (e.g., solid-phase fermentation at controlled pH/temperature) and chromatographic purification (e.g., silica gel, HPLC). Detailed experimental sections must include strain authentication, solvent systems, and spectral data. Cross-reference with published NMR data for known citrinin derivatives to confirm purity .

- Example : specifies the use of HR-ESI-MS (m/z 299.1264 [M-H]⁻) and NMR tables to validate penicitrinol L isolation .

Q. What bioactivity assays are appropriate for preliminary screening of this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and antioxidant DPPH assays. Ensure adherence to NIH preclinical guidelines (e.g., cell line authentication, statistical power calculations) .

- Example : Penicitrinol E-D and related analogs showed cytotoxic activity in MTT assays, with exact mass matching (C16H22O4) via HRMS .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Apply contradiction analysis frameworks:

- Step 1 : Identify principal contradictions (e.g., bioactivity vs. structural variability) using PICOT (Population: cell lines; Intervention: derivative concentration; Comparison: controls; Outcome: IC50 values) .

- Step 2 : Use false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to address multiple hypothesis testing errors .

Q. What experimental designs optimize the discovery of novel this compound analogs?

- Methodological Answer :

- Biosynthesis-Driven Design : Trace polyketide pathways (e.g., aldol condensation, Diels-Alder reactions) using isotopic labeling and enzymatic studies .

- LASSO Regression : Prioritize variables (e.g., fermentation conditions, precursor availability) to predict analog yield while minimizing overfitting .

Q. How can mechanistic studies differentiate this compound’s cytotoxicity from off-target effects?

- Methodological Answer :

- Target Identification : Use proteomics (e.g., thermal shift assays) or CRISPR-Cas9 screens to identify binding partners.

- Pathway Analysis : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to map apoptosis/autophagy pathways .

Data Analysis and Reporting Standards

Q. What statistical frameworks address variability in this compound bioactivity data?

- Methodological Answer :

- For Small Sample Sizes : Use non-parametric tests (e.g., Mann-Whitney U) with bootstrapping to estimate confidence intervals.

- For High-Throughput Data : Apply FDR-controlled p-value thresholds (e.g., q < 0.05) to reduce false positives .

Q. How should researchers report contradictory findings in this compound studies?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Transparency : Disclose raw data and failed experiments in supplementary materials.

- Reproducibility : Provide stepwise protocols for critical steps (e.g., NMR acquisition parameters) .

Ethical and Methodological Pitfalls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.